molecular formula C13H18O2 B1670340 Dexibuprofen CAS No. 51146-56-6

Dexibuprofen

Cat. No. B1670340
CAS RN: 51146-56-6
M. Wt: 206.28 g/mol
InChI Key: HEFNNWSXXWATRW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) and is the active dextrorotatory enantiomer of ibuprofen . It is used to relieve pain in conditions like Osteoarthritis, Rheumatoid Arthritis, and also to treat mild to moderate fever and pain .


Synthesis Analysis

Dexibuprofen is known to be more potent than its R - (−) form and exhibits many advantages over the racemic mixture of IBU such as lower toxicity, greater clinical efficacy, and lesser variability in therapeutic effects . During the last decade, many attempts have been made to design novel formulations of DXI aimed at increasing its therapeutic benefits and minimizing the adverse effects .


Molecular Structure Analysis

Dexibuprofen is the active S (+)-enantiomer of ibuprofen and the only pharmacologically active enantiomer of racemic ibuprofen . The pure crystalline dexibuprofen is obtained from the racemic mixture through the innovative manufacturing process of differential crystallisation .


Chemical Reactions Analysis

Like common NSAIDs, dexibuprofen is an active enantiomer of ibuprofen that suppresses the prostanoid synthesis in the inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX .


Physical And Chemical Properties Analysis

Dexibuprofen differs from the racemate in several of its physicochemical properties and has been classified as a new chemical entity with a separate ATC code . It has a slower dissolution rate in the simulated gastric and enteric juices compared with the racemic ibuprofen and displays improved oral bioavailability .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

  • Pharmacological Properties of NSAIDs : NSAIDs like ibuprofen, of which Dexibuprofen is an enantiomer, are known for their anti-inflammatory, analgesic, and antipyretic properties. These effects are primarily due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins involved in inflammation, pain, and fever mechanisms (Moore, Pollack, & Butkerait, 2015).

  • Therapeutic Efficacy in Rheumatic Disorders : Ibuprofen has demonstrated significant therapeutic efficacy in treating rheumatic conditions such as rheumatoid arthritis and osteoarthritis. Its effectiveness, however, is accompanied by a safety profile that necessitates consideration of dosage and patient-specific factors to minimize adverse effects (Elizabeth F. Davies & G. Avery, 2012).

Potential Applications Beyond Pain Management

  • Pediatric Care : Ibuprofen is notably utilized in pediatric care for managing inflammation, mild-to-moderate pain, and fever. Its efficacy and safety in children highlight the potential of NSAIDs, including Dexibuprofen, in pediatric applications, with a focus on appropriate dosing to avoid adverse reactions (M. de Martino, A. Chiarugi, A. Boner, G. Montini, & G. D. de’ Angelis, 2017).

  • Advanced Drug Delivery Systems : Research into novel drug delivery systems, such as nanoparticle carriers or targeted release mechanisms, could offer new ways to enhance the efficacy and reduce the side effects of NSAIDs, including Dexibuprofen. This area of research holds promise for improving patient outcomes in pain management and inflammatory diseases.

Safety And Hazards

In the last 5 years, 4836 patients have been exposed to dexibuprofen in clinical trials and PMS trials. Only in 3.7% of patients adverse drug reactions have been reported and 3 serious adverse drug reactions (0.06%) were observed . It is proposed to be more pharmacologically active and tolerable with a better safety profile than ibuprofen due to higher concentration of active S enantiomer .

Future Directions

Dexibuprofen’s potential has been recently advocated to reduce cancer development and prevent the development of neurodegenerative diseases in addition to its anti-inflammatory properties . Many attempts have been made to design novel formulations of DXI aimed at increasing its therapeutic benefits and minimizing the adverse effects .

properties

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048724
Record name Dexibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Dexibuprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Like common NSAIDs, dexibuprofen is an active enantiomer of [ibuprofen] that suppresses the prostanoid synthesis in the inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX. For more information, refer to [ibuprofen].
Record name Dexibuprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexibuprofen

CAS RN

51146-56-6
Record name (+)-Ibuprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51146-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexibuprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexibuprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEXIBUPROFEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dexibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671DKG7P5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

49-53
Record name Dexibuprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Surprisingly, only a few methods for a stereospecific chemical synthesis for 2-aryl-alkanoic acids, especially 2-aryl-propionic acids, are known. Piccolo et al. (J. Org. Chem. 50, 3945-3946, 1985) describe a stereospecific synthesis by the alkylation of benzene or isobutylbenzene with (S)-methyl-2-(chlorosulfonyl)-oxy or 2-(mesyloxy) propionate in the presence of aluminum chloride yielding (S)-methyl-2-phenyl-propionate in good chemical yield (50-80%) and excellent optical yield of >97% as determined by rotation through inversion of configuration at the attacking carbon atoms. The reaction conditions are very similar as described in some patents (Jpn. Kokai Tokkyo Koho 5808045; Chem. Abstracts, 1983, 98; 143138 k; Jpn. Kokai Tokkyo Koho 7979246; Chem. Abstracts, 1980, 92, 6253 f) where racemic reagents have been used. Extensions of this type of reactions to other aromatic substrates, e.g. toluene, isobutylbenzene, tetraline, anisole, naphthalene, 2-methoxy-naphthalene are described in Jpn. Kokai Tokkyo Koho 7971932; Chem. Abstracts 1979, 91, 20125 b; Jpn. Kokai Tokkyo Koho 78128327; Chem. Abstracts 1978, 89, 23975 y; Jpn. Kokai Tokkyo Koho 81145241; Chem. Abstracts 1982, 96, 68650 z; Jpn. Kokai Tokkyo Koho 78149945; Chem. Abstracts 1979, 90, 168303 h; Jpn. Kokai Tokkyo Koho 7844537; Chem. Abstracts 1978, 89, 108693 h; Jpn. Kokai Tokkyo 77131551; Chem. Abstracts 1978, 88, 104920 h. In a recent paper Piccolo et al. (J. Org. Chem. 52. 10, 1987) describe a synthesis leading to R-(-) ibuprofen, whereas Tsuchihashi et al. (Eur. Pat. Appl. EP 67,698, (1982); Chem. Abstracts 98, 178945 y, (1983) report a stereospecific synthesis of the R-(-) ibuprofen-methylester with excellent yields of about 75.0% and high optical purity (>95%) in contrast to Piccolo et al. (J. Org. Chem. 32, 10, 1987) having an optical purity of 15% only for the R-(-) ibuprofen. However, the same authors have reported chemical yields of 68% of S (+) ibuprofen having an optical purity of 75-78%, only. Hayashi, et al. (J. Org. Chem. 48, 2195, 1983; in: Asymmetric Reactions and Processes In Chemistry; eds E. L. Eliel and S. Otsuka, ACS-Symposium Ser. 1985, 1982, 177) describe a stereospecific synthesis of S-(+) ibuprofen through asymmetric Grignard cross-coupling which are catalyzed by chiral phosphine-nickel and phosphine-palladium complexes. The enantiomeric excess of the coupling products with various alkenyl halides under the influence of the above-mentioned metal phosphine complexes, including amino acids, depends strongly on the ligand and ranges up to 94% with enantiomeric excesses in the 60-70% range. A very useful ligand has been found in chiral 2-aminoalkyl phosphines achieving reasonable chemical yields and high optical purity. Furthermore, optically active 2-aryl-alkonates have been synthesized via a Friedel-Crafts synthesis by Sato and Murai (Jpn. Kokai Tokkyo Koho JP 61,210,049 t 86,210,049, 1986) yielding 46% S-(+) ibuprofen. Giordano et al. (EP application 0 158 913, 1985) have reported a process for the preparation of optically active 2-aryl-alkanoic acids and intermediates thereof by halogenation on the aliphatic carbon atom to the ketal group and rearrangements of the haloketals yielding pharmacologically active 2-aryl-alkanoic acids. A stereochemical synthesis of 2-aryl-propionic acids is described by Robertson et al. (EP application 0 205 215 A2, 1986) using 2-(R1)-alkane as the carbon source for the fungi Cordyceps in particular for Cordiceps militaris, yielding enantiomeric S-(+) products of high optical purity.
[Compound]
Name
aromatic substrates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
R-(-) ibuprofen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
R-(-) ibuprofen-methylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
R-(-) ibuprofen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a solution of benzyl 2-p-isobutylphenylpropionate (3 g) in methylene chloride (18 ml) are added a solution of aluminum chloride (4 g) in nitromethane (50 ml) and anisole (3 ml) at 0° C., and the mixture is stirred at room temperature for 6 hours. The reaction mixture is diluted with ethyl acetate, washed with hydrochloric acid and water, dried and evaporated. The residue is recrystallized with n-hexane to give 2-p-isobutylphenylpropionic acid (186 mg) melting at 75°-77.5° C. Yield 91%.
Name
benzyl 2-p-isobutylphenylpropionate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Three grams of flurbiprofen and 30 g of poloxamer 237 were heated at 110° C. for 10 minutes to obtain a liquified mixture and cooled to 60° C. Into this mixture, 5 g of polyethylene glycol 300, 10 g of ethanol and 52 g of pH 4 buffer solution were added at 60° C. to obtain an ibuprofen gel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poloxamer 237
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 300
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The process according to claim 1, wherein 3-isobutyl-cyclohexanone and sodium pyruvate are heated in a HCl and acetic acid solution to give a mixture of condensation products and said condensation products are heated for 4 to 5 hours with pyridine hydrochloride to give p-isobutylhydratropic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexibuprofen
Reactant of Route 2
Dexibuprofen
Reactant of Route 3
Reactant of Route 3
Dexibuprofen
Reactant of Route 4
Dexibuprofen
Reactant of Route 5
Reactant of Route 5
Dexibuprofen
Reactant of Route 6
Dexibuprofen

Citations

For This Compound
3,050
Citations
ST Kaehler, W Phleps, E Hesse - Inflammopharmacology, 2003 - Springer
… on dexibuprofen. In the last 5 years 4836 patients have been exposed to dexibuprofen in … dexibuprofen) at least equivalent effi cacy was proven in acute mild to severe somatic and …
Number of citations: 65 link.springer.com
W Phleps - Clinical rheumatology, 2001 - Springer
… Our first investigation with dexibuprofen was performed with the aim of evaluating the daily dose of dexibuprofen and racemic ibuprofen in order to find equipotent daily doses. …
Number of citations: 46 link.springer.com
A Gliszczyńska, E Sánchez-López - Pharmaceutics, 2021 - mdpi.com
S-(+) enantiomer of ibuprofen (IBU) dexibuprofen (DXI) is known to be more potent than its R-(−) form and exhibits many advantages over the racemic mixture of IBU such as lower …
Number of citations: 21 www.mdpi.com
P Balakrishnan, BJ Lee, DH Oh, JO Kim… - European Journal of …, 2009 - Elsevier
The main objective of this study was to prepare a solid form of lipid-based self-emulsifying drug delivery system (SEDDS) by spray drying liquid SEDDS with an inert solid carrier Aerosil …
Number of citations: 411 www.sciencedirect.com
G Leising, R Resel, F Stelzer, S Tasch… - Journal of clinical …, 1996 - researchgate.net
This article presents a comparative study of ibuprofen materials in their solid state. Ibuprofen crystallizes into tirn different structures for the S (-r·) enantiomer (dexibupro· fon) and …
Number of citations: 48 www.researchgate.net
E Sánchez-López, G Esteruelas, A Ortiz, M Espina… - Nanomaterials, 2020 - mdpi.com
… Therefore, several formulations of PLGA based nanoparticles encapsulating dexibuprofen (active … Empty PLGA NPs were prepared using the same protocol but without dexibuprofen. …
Number of citations: 48 www.mdpi.com
E Sánchez-López, MA Egea, A Cano, M Espina… - Colloids and surfaces B …, 2016 - Elsevier
… Dexibuprofen-loaded PEGylated PLGA nanospheres have … Dexibuprofen is the active enantiomer of ibuprofen and … confirmed by the quantification of dexibuprofen in ocular tissues after …
Number of citations: 122 www.sciencedirect.com
E Sánchez-López, M Ettcheto, MA Egea… - … , Biology and Medicine, 2017 - Elsevier
Dexibuprofen loaded pegylated poly(lactic-co-glycolic) nanospheres prepared by solvent diffusion method were designed to increase Dexibuprofen brain delivery reducing systemic …
Number of citations: 67 www.sciencedirect.com
HG Yi, MH Chi, YI Kim, JS Woo, ES Park - Archives of pharmacal research, 2008 - Springer
Dexibuprofen, or S(+)-ibuprofen, is the pharmacologically effective enantiomer of racemic ibuprofen. Since dexibuprofen has a low melting point, the amorphous form having a high …
Number of citations: 29 link.springer.com
X Zhang, X Liu, T Gong, X Sun, Z Zhang - Acta Pharmacologica Sinica, 2012 - nature.com
Aim: Dexibuprofen, the S (+)-isomer of ibuprofen, is an effective therapeutic agent for the treatment of neurodegenerative disorders. However, its clinical use is hampered by a limited …
Number of citations: 42 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.